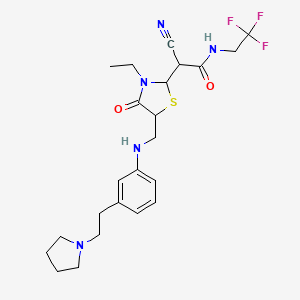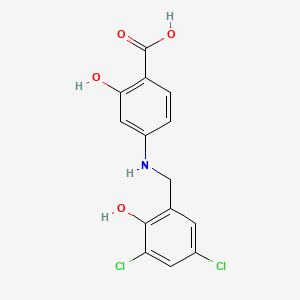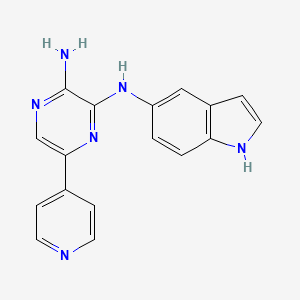
AKN-028
Overview
Description
AKN-028 is a novel tyrosine kinase inhibitor that has shown significant preclinical antileukemic activity, particularly in acute myeloid leukemia (AML). It is a potent inhibitor of the FMS-like receptor tyrosine kinase 3 (FLT3), which is often overexpressed in AML patients . This compound has demonstrated the ability to induce apoptosis in AML cell lines and primary cultures, making it a promising candidate for further clinical development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AKN-028 involves several key steps, including an SNAr (nucleophilic aromatic substitution) reaction and a Suzuki coupling. The starting material, 2-amino-3,5-dibromopyrazine, is reacted with 5-aminoindole in dimethyl sulfoxide (DMSO) with excess triethylamine as the base at elevated temperatures . This reaction yields an intermediate product, which is then subjected to a Suzuki coupling reaction to form the final compound .
Industrial Production Methods: For industrial-scale production, the synthesis protocol has been optimized to ensure high regioselectivity and efficient removal of residual palladium. This involves using a 10-fold reduction in DMSO to increase reaction rate and purity, and a purification procedure to remove residual palladium, ensuring the material is suitable for clinical trials .
Chemical Reactions Analysis
Types of Reactions: AKN-028 primarily undergoes substitution reactions during its synthesis. The SNAr reaction is a key step where the amino group of 5-aminoindole substitutes a bromine atom on the pyrazine ring .
Common Reagents and Conditions:
SNAr Reaction: 2-amino-3,5-dibromopyrazine, 5-aminoindole, dimethyl sulfoxide (DMSO), triethylamine.
Suzuki Coupling: Palladium catalyst, boronic acid derivative.
Major Products: The major product of these reactions is this compound itself, which is formed after the successful completion of the SNAr and Suzuki coupling reactions .
Scientific Research Applications
AKN-028 has been extensively studied for its potential in treating acute myeloid leukemia. It has shown significant cytotoxic activity in AML cell lines and primary cultures, inducing apoptosis through the activation of caspase 3 . Additionally, this compound has demonstrated high oral bioavailability and antileukemic effects in mouse models, making it a candidate for clinical trials .
Mechanism of Action
AKN-028 exerts its effects by inhibiting the activity of FLT3, a receptor tyrosine kinase that promotes cell survival and proliferation in hematopoietic cells . By inhibiting FLT3 autophosphorylation, this compound disrupts downstream signaling pathways, including the AKT, STAT, and MAP-kinase pathways, leading to apoptosis in AML cells . Additionally, this compound has been shown to downregulate Myc-associated genes and induce cell cycle arrest in AML cells .
Comparison with Similar Compounds
Midostaurin (PKC-412): Another FLT3 inhibitor used in AML treatment.
Sorafenib: A multikinase inhibitor with activity against FLT3.
Quizartinib: A selective FLT3 inhibitor.
Comparison: AKN-028 is relatively more specific compared to multikinase inhibitors like midostaurin and sorafenib, which target multiple kinases . This specificity may result in fewer off-target effects and a more favorable safety profile. Additionally, this compound has shown more profound effects on gene expression in AML cells compared to midostaurin, indicating a potentially unique mechanism of action .
Properties
IUPAC Name |
3-N-(1H-indol-5-yl)-5-pyridin-4-ylpyrazine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6/c18-16-17(22-13-1-2-14-12(9-13)5-8-20-14)23-15(10-21-16)11-3-6-19-7-4-11/h1-10,20H,(H2,18,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRIJKVMMZEKDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1NC3=NC(=CN=C3N)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1175017-90-9 | |
| Record name | AKN-028 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1175017909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AKN-028 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12746 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AKN-028 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y66IS3CS0R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


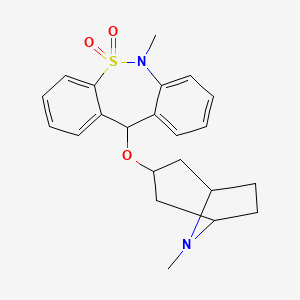
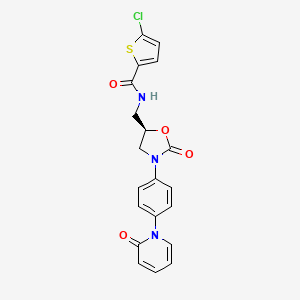

![N-[2-(1H-indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]acetamide](/img/structure/B611941.png)
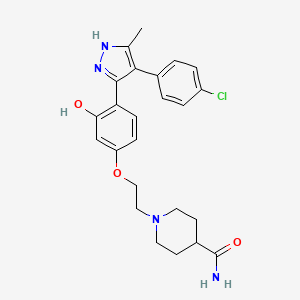

![N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B611945.png)
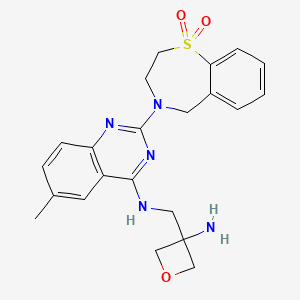
![propan-2-yl 2-[4-[5-chloro-2-(3-cyclohexyl-3-hydroxyprop-1-enyl)-3-hydroxycyclopentyl]but-2-enoxy]acetate](/img/structure/B611950.png)
